Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate
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Description
Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate is a useful research compound. Its molecular formula is C27H20N4O4S and its molecular weight is 496.54. The purity is usually 95%.
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Scientific Research Applications
GPIIb/IIIa Integrin Antagonists
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound related to Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate, is a potent and orally active fibrinogen receptor antagonist. It shows potential in antithrombotic treatment, particularly in the acute phase due to its rapid onset and short duration of action after oral administration (Hayashi et al., 1998).
Synthesis of Thiazole and Thiadiazole Derivatives
Ethyl 2-phenylthiocarbamoyl acetate, closely related to the compound , demonstrates reactivity with various α-halo-carbonyl compounds, leading to the synthesis of dihydrothiazole, 1,3,4-thiadiazole, and thiophene derivatives. This reactivity indicates its potential utility in synthetic chemistry for creating diverse heterocyclic compounds (Abdel‐Latif & Bondock, 2006).
Synthesis of Imidazolone Derivatives
A study focusing on the synthesis of ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates from similar compounds demonstrates the versatility of these compounds in synthesizing imidazolone derivatives, which are valuable in medicinal chemistry (Bezenšek et al., 2012).
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
The reaction of ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates, similar to the compound of interest, with substituted benzaldehydes, leads to the synthesis of pyrrolothiazoles, showcasing the compound's role in the synthesis of complex organic molecules (Tverdokhlebov et al., 2005).
Synthesis of Benzothiazolo Pyridine Derivatives
Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives were synthesized from related compounds, demonstrating the utility of such compounds in producing novel benzothiazolo pyridine derivatives (Mohamed, 2014).
Antimicrobial Activities
A study on the antimicrobial activities of thiazole derivatives synthesized from similar compounds shows potential pharmaceutical applications, particularly in the development of antimicrobial agents (Wardkhan et al., 2008).
Properties
IUPAC Name |
ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O4S/c1-2-35-24(32)15-23-18-36-27(30-25(33)21(16-28)13-19-9-5-3-6-10-19)31(23)26(34)22(17-29)14-20-11-7-4-8-12-20/h3-14,18H,2,15H2,1H3/b21-13+,22-14-,30-27? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMZULLIFGTMEV-QUGQQPJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC(=O)C(=CC2=CC=CC=C2)C#N)N1C(=O)C(=CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=NC(=O)/C(=C/C2=CC=CC=C2)/C#N)N1C(=O)/C(=C\C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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